molecular formula C6H12F2N2 B046396 2-(1,1-Difluoroethyl)piperazine CAS No. 111781-50-1

2-(1,1-Difluoroethyl)piperazine

Cat. No. B046396
M. Wt: 150.17 g/mol
InChI Key: NDQXSRKVNSUVEW-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

A 4.3 g portion of 3-(1,1-difluoroethyl)pyrazine in 25 ml of methanol was reduced with 50 psi hydrogen and 750 mg of platinum oxide at 20° C. for 5 hours. The resulting oil was purified by chromatography, giving about 700 mg of 3-(1,1-difluoroethyl)piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][N:10]=1)([F:4])[CH3:3].[H][H]>CO.[Pt]=O>[F:1][C:2]([CH:5]1[NH:10][CH2:9][CH2:8][NH:7][CH2:6]1)([F:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C)(F)C=1C=NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C)(F)C1CNCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.